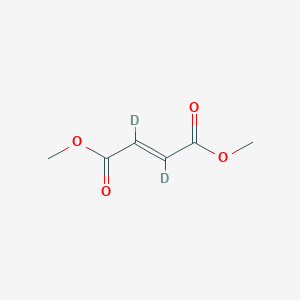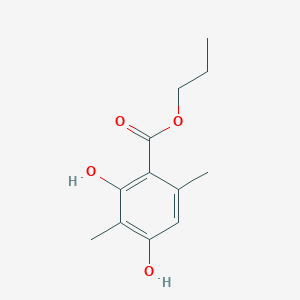
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate
Descripción general
Descripción
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a chemical compound with the molecular formula C12H16O4This compound has a molecular weight of 224.25 g/mol and is characterized by the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. It is primarily used in research and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,4-dihydroxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate has shown promise in several scientific research applications:
Antimicrobial Properties: It has demonstrated moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
Antioxidant Activity: The compound exhibits significant free radical scavenging activity, indicating its potential as an antioxidant.
Anti-inflammatory and Anticancer Activity: Studies have shown selective antibacterial activity and potential anti-inflammatory and anticancer properties.
Corrosion Inhibition: It has been explored for its potential to protect metals from corrosion.
Mecanismo De Acción
The mechanism by which Propyl 2,4-dihydroxy-3,6-dimethylbenzoate exerts its effects involves interactions with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an ethyl ester group.
Uniqueness
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts .
Propiedades
IUPAC Name |
propyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXSVJXLDVEMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


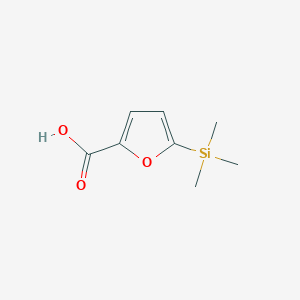
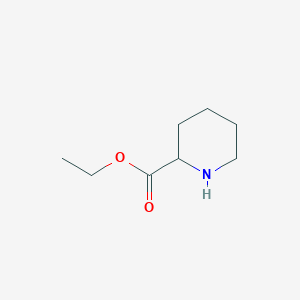
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
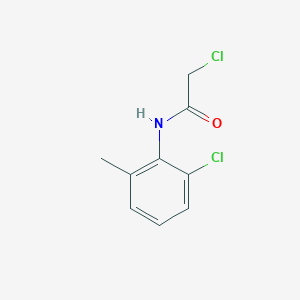
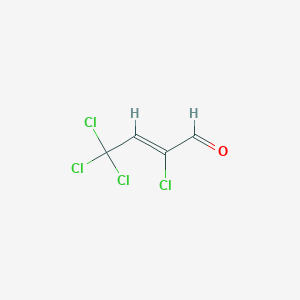
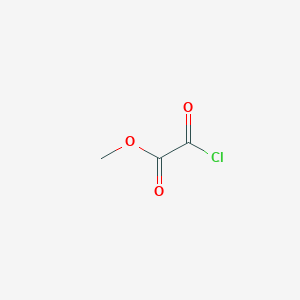
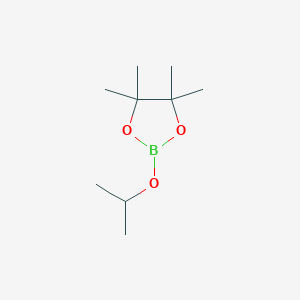

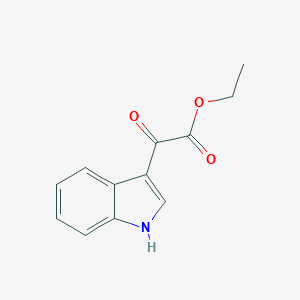
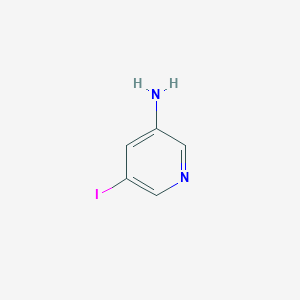
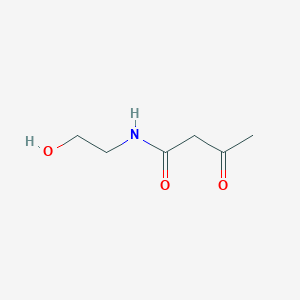
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

